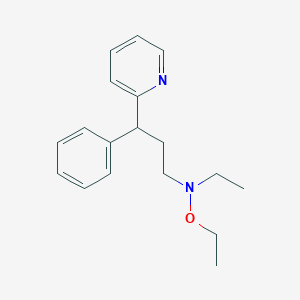![molecular formula C12H14Se B14328911 [(Butylselanyl)ethynyl]benzene CAS No. 105797-57-7](/img/structure/B14328911.png)
[(Butylselanyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Butylselanyl)ethynyl]benzene is an organic compound featuring a benzene ring substituted with a butylselanyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylselanyl)ethynyl]benzene typically involves the introduction of the butylselanyl group and the ethynyl group onto the benzene ring. One common method is through the use of electrophilic aromatic substitution reactions. The benzene ring can be functionalized with an ethynyl group via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Butylselanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the butylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylselanyl group can yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
[(Butylselanyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Organoselenium compounds, including this compound, are studied for their potential antioxidant properties and their role in biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents.
Industry: this compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [(Butylselanyl)ethynyl]benzene involves its interaction with various molecular targets and pathways. The selenium atom in the butylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethynyl group can also interact with other molecules, potentially affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: A benzene ring with an ethynyl group.
Butylbenzene: A benzene ring with a butyl group.
Selenophenol: A benzene ring with a selenol group.
Uniqueness
[(Butylselanyl)ethynyl]benzene is unique due to the presence of both the butylselanyl and ethynyl groups on the benzene ring
Properties
CAS No. |
105797-57-7 |
|---|---|
Molecular Formula |
C12H14Se |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-butylselanylethynylbenzene |
InChI |
InChI=1S/C12H14Se/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8H,2-3,10H2,1H3 |
InChI Key |
QLZPBRLBWUWRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se]C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)

![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)





![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)

